molecular formula C8H11N B582862 1-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole CAS No. 151464-92-5

1-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole

Cat. No. B582862
Key on ui cas rn: 151464-92-5
M. Wt: 121.183
InChI Key: AKFFMWPASGGNQC-UHFFFAOYSA-N
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Patent
US05446157

Procedure details

A solution of ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate 4j (9.1 g, 0.04mol) and potassium hydroxide (26 g, 0.47 mol) in ethanol (200 ml) was heated at 80° C. for 4 hours and concentrated. The residue was combined with ice water (400 ml), and made slightly acidic by the additionof acetic acid to bring about the precipitation of crude 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrolecarboxylic acid. The crude acid was combined with ethanolamine (5 g), heated at 180° C. for 1 hour, and diluted with ice water (100 ml). Extraction by methylene chloride (3×100 ml) followed by solvent removal and distillation of a residual oil, bp 110°-111° C. (20 mm) gave 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole 5j, 3.6 g (64%) as a colorless oil; 1H NMR (CDCl3): δ 7.57 (s, 1H), 6.33 (s, 1H), 2.67 (t, 2H), 2.59 (t7 2H), 2.35 (m, 2H), 2.22 (s, 3H). Anal. calcd for C8H11N: C, 79.34; H, 9.09; N, 11.59. Found: C, 79.12; H, 9.29; N, 11.60.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[NH:6][C:5]([C:7](OCC)=O)=[C:4]2[CH2:12][CH2:13][CH2:14][C:3]=12.[OH-].[K+]>C(O)C>[CH3:7][C:5]1[NH:6][CH:2]=[C:3]2[CH2:14][CH2:13][CH2:12][C:4]=12 |f:1.2|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
CC1=C2C(=C(N1)C(=O)OCC)CCC2
Name
Quantity
26 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to bring about the precipitation of crude 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrolecarboxylic acid
ADDITION
Type
ADDITION
Details
diluted with ice water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
Extraction by methylene chloride (3×100 ml)
CUSTOM
Type
CUSTOM
Details
followed by solvent removal and distillation of a residual oil, bp 110°-111° C. (20 mm)

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(=CN1)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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